![molecular formula C7H5F2NO2 B1422786 2-(Difluoromethyl)pyridine-3-carboxylic acid CAS No. 1256809-21-8](/img/structure/B1422786.png)
2-(Difluoromethyl)pyridine-3-carboxylic acid
Overview
Description
2-(Difluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1256809-21-8 . It has a molecular weight of 173.12 and its IUPAC name is 2-(difluoromethyl)nicotinic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(Difluoromethyl)pyridine-3-carboxylic acid is 1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Difluoromethyl)pyridine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 173.12 .Scientific Research Applications
Nanotechnology
In nanotechnology, carboxylic acids like 2-(Difluoromethyl)pyridine-3-carboxylic acid are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This is crucial for creating nanomaterials with specific properties for use in electronics, catalysis, and sensing applications.
Polymer Chemistry
Carboxylic acids serve as monomers or additives in polymer chemistry. The 2-(Difluoromethyl)pyridine-3-carboxylic acid can be involved in the creation of synthetic or natural polymers, potentially altering their physical properties, such as thermal stability and solubility, which is beneficial for industrial applications .
Peptide Synthesis
This compound can also be used in the synthesis of novel peptides containing the 2-pyridone skeleton, which are of interest due to their biological activities and potential therapeutic applications. The research in this area is ongoing, indicating the compound’s versatility in peptide synthesis .
Antifungal Agents
Research has been conducted on derivatives of 2-(Difluoromethyl)pyridine-3-carboxylic acid for their antifungal activity. These studies are crucial for the development of new antifungal agents that can be used to treat infections caused by resistant strains of fungi .
Detection Methods
Carboxylic acids are often used in detection methods for various substances. 2-(Difluoromethyl)pyridine-3-carboxylic acid could be employed in the development of analytical techniques for detecting the presence of specific compounds in medicines, cosmetics, and food additives .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a bioisosteric replacement of pyridine-n-oxide in the development of quorum sensing inhibitors .
Mode of Action
As a bioisosteric replacement of pyridine-N-oxide, it may interact with its targets in a similar manner .
Biochemical Pathways
In the context of quorum sensing inhibitors, it may impact the signaling pathways that bacteria use to communicate and coordinate group behaviors .
Result of Action
As a component of quorum sensing inhibitors, it may disrupt bacterial communication, thereby inhibiting biofilm formation and other group behaviors .
properties
IUPAC Name |
2-(difluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRJZXKVDQJAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257406 | |
Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)pyridine-3-carboxylic acid | |
CAS RN |
1256809-21-8 | |
Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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